Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl-
Description
The compound "Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl-" is a Schiff base derivative characterized by a phenolic core substituted with chlorine (at position 4), methyl groups (at positions 3 and 5), and an imino-linked 4-methoxyphenyl moiety. Its structure combines electron-withdrawing (Cl) and electron-donating (methoxy, methyl) groups, influencing its physicochemical and biological properties. Schiff bases like this are widely studied for their applications in coordination chemistry, medicinal chemistry, and materials science due to their ability to chelate metals and participate in hydrogen bonding .
Properties
CAS No. |
339262-28-1 |
|---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
4-chloro-2-[(4-methoxyphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C16H16ClNO2/c1-10-8-15(19)14(11(2)16(10)17)9-18-12-4-6-13(20-3)7-5-12/h4-9,19H,1-3H3 |
InChI Key |
INVPJWYPXJPVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl- typically involves multiple steps. One common method includes the condensation reaction between 4-chloro-2,6-dimethylphenol and 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imino group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-3-Methoxy-4-(((4-Methoxyphenyl)Imino)Methyl)Phenol (Compound 3 from )
Structural Differences :
- Substituents: Lacks the 4-chloro and 3,5-dimethyl groups; instead, it has a methoxy group at position 3 of the phenol ring.
- Functional Groups: Retains the imino-methoxyphenyl linkage.
Properties :
- Synthesis : Prepared via condensation of 3-methoxy-4-hydroxybenzaldehyde with 4-methoxyaniline .
- The absence of chloro and methyl groups likely reduces steric hindrance compared to the target compound .
4-Chloro-2-{(E)-[(4-Fluorophenyl)Imino]Methyl} Phenol (From )
Structural Differences :
- Halogen Variation : Replaces the 4-methoxyphenyl group with a 4-fluorophenyl moiety.
- Substituents : Retains the 4-chloro and methyl groups but lacks the 3,5-dimethyl arrangement.
Properties :
- Coordination Chemistry : Forms stable metal complexes (e.g., Cu(II), Ni(II)) due to the strong electron-withdrawing effect of fluorine, enhancing Lewis acidity at the imine nitrogen.
- Biological Activity : Exhibits antibacterial efficacy against Staphylococcus aureus and Escherichia coli, attributed to the chloro-fluoro synergy in disrupting bacterial membranes .
Phenol, 2-Dimethylaminomethyl-3,5-Dimethyl- (From )
Structural Differences :
- Functional Group: Substitutes the imino-methoxyphenyl group with a dimethylaminomethyl (-CH₂N(CH₃)₂) group.
- Substituents: Retains 3,5-dimethyl and phenol core.
Properties :
- Basicity : The tertiary amine group increases basicity compared to the imine-based target compound, altering solubility in acidic environments.
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
- Electronic Effects : The 4-chloro group in the target compound enhances electrophilicity at the imine nitrogen, favoring metal coordination, while the 4-methoxy group in analogs improves π-conjugation for mesomorphism .
- Steric Effects : 3,5-Dimethyl groups in the target compound may hinder molecular packing, reducing crystallinity compared to simpler analogs .
- Biological Activity : Chloro and fluoro substituents enhance antimicrobial activity by increasing membrane permeability, though methoxy groups may reduce toxicity .
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